Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile
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Overview
Description
Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms. This compound is of significant interest due to its potential biological activities and its utility as a synthetic intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile can be synthesized through various methods, including tandem heterocyclization reactions using 2-aminoethanols. One common approach involves the reaction of 3H-furan-2-ones with 2-aminoethanol in a benzene medium in the presence of a cation exchange resin, such as KU-2, to yield substituted pyrrolobenzoxazoles . Another method involves α-C−H functionalization and photocyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis, such as the use of catalysts and microwave activation, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-b]oxazole derivatives: These compounds share a similar ring structure and exhibit comparable biological activities.
Oxazole derivatives: These compounds are known for their wide range of biological activities and are used in medicinal chemistry.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological and chemical importance.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrile group, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole-5-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c8-5-6-1-2-7-9(6)3-4-10-7/h6-7H,1-4H2 |
InChI Key |
YXTMYGSFVQGUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1C#N)CCO2 |
Origin of Product |
United States |
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